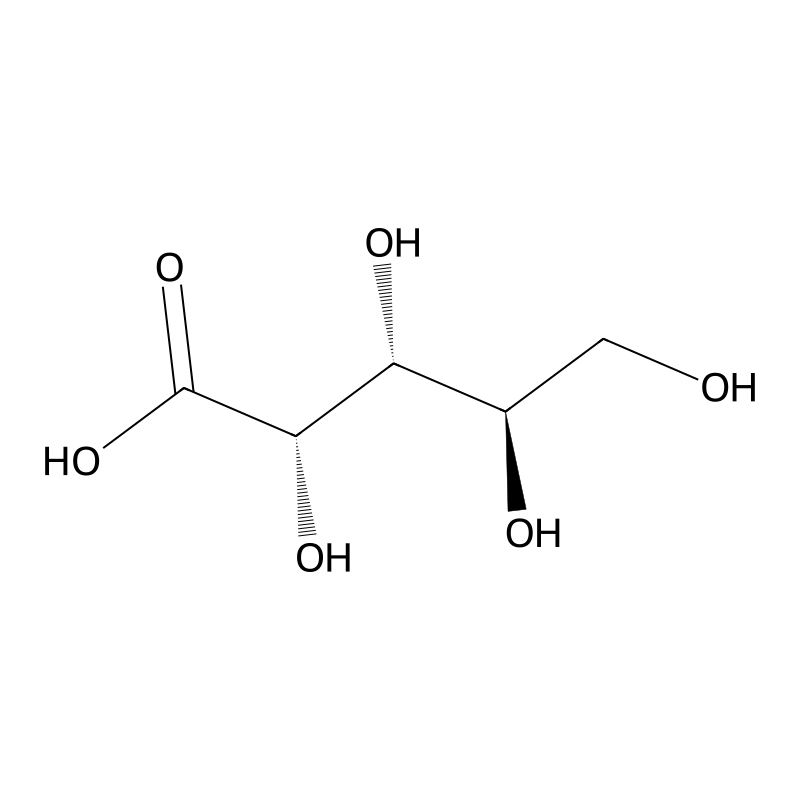

D-arabinonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

D-Arabinonic acid (CAS 13752-83-5) is a 5-carbon aldonic acid (sugar acid) containing a highly specific (2S,3R,4R) configuration [1]. Commercially, it is valued as a versatile chiral building block, a precursor to D-erythroascorbic acid, and a specialized chelating agent . Unlike standard hexonic acids, D-arabinonic acid exists in equilibrium with its gamma-lactone (D-arabino-1,4-lactone) and offers a unique threo-2,3-diol coordination site, making it highly effective for stabilizing borate, calcium, and transition metal complexes in industrial and pharmaceutical formulations [2].

Research Fit

Substituting D-arabinonic acid with more common sugar acids, such as D-gluconic acid (a 6-carbon acid) or D-xylonic acid (its C5 epimer), compromises both synthetic efficiency and stereochemical integrity[1]. While D-gluconic acid is cheaper, using it to synthesize 5-carbon targets requires an oxidative decarboxylation (Ruff degradation), which drastically reduces yield and increases processing time [2]. Furthermore, substituting with D-xylonic acid or L-arabinonic acid alters the stereochemistry of the resulting lactones, leading to biologically inactive enantiomers (e.g., L-erythroascorbic acid instead of the desired D-isomer) or incorrect chiral centers in downstream pharmaceutical intermediates [1]. Finally, the specific threo-2,3-diol configuration of D-arabinonic acid provides unique stability constants for metal chelation that erythro-configured analogs cannot replicate [3].

Substitution Risk

Precursor Yield for D-Erythroascorbic Acid

When synthesizing D-erythroascorbic acid, utilizing D-arabinonic acid directly allows for immediate lactonization to D-arabino-1,4-lactone, achieving high stoichiometric availability . In contrast, using the traditional D-gluconic acid (or calcium gluconate) baseline requires an oxidative decarboxylation (Ruff degradation), which typically yields only 40-60% of the desired 5-carbon precursor [1]. Procuring D-arabinonic acid bypasses this inefficient degradation step, nearly doubling the effective yield of the target lactone intermediate .

| Evidence Dimension | Precursor conversion yield to D-arabino-1,4-lactone |

| Target Compound Data | >95% stoichiometric availability (direct lactonization) |

| Comparator Or Baseline | Calcium D-gluconate (40-60% yield via Ruff degradation) |

| Quantified Difference | ~40-55% absolute increase in precursor yield |

| Conditions | Precursor availability for lactonization and subsequent conversion to erythroascorbic acid |

Bypassing the Ruff degradation step eliminates significant yield losses, making D-arabinonic acid the superior procurement choice for high-efficiency chiral synthesis.

L-arabinonic acid: not a substrate; processed by different enzymes

Absolute enantioselectivity

Borate Chelation Stability

D-arabinonic acid acts as a highly stable chelating ligand due to its specific threo-2,3-diol configuration, which is optimal for forming five-membered chelate rings with borate and transition metals [1]. Structural chemistry studies demonstrate that the threo-2,3-position in arabinonic acid provides the most stable borate esters among pentonic acids, whereas erythro-configured analogs (like ribonic acid) yield complex, less stable mixtures [1]. This makes D-arabinonic acid a highly predictable stabilizing agent in alkaline environments compared to generic aldonic acids.

| Evidence Dimension | Chelate ring stability in borate complexes |

| Target Compound Data | Forms highly stable, single-site threo-2,3-diol borate esters |

| Comparator Or Baseline | Ribonic acid (erythro-configured, forms complex/unstable mixtures) |

| Quantified Difference | Distinct structural stability without isomerization energy penalties |

| Conditions | Alkaline aqueous solutions with borate or transition metals |

Formulators requiring stable, predictable metal or borate complexes in alkaline conditions should select D-arabinonic acid over epimeric pentonic acids.

D-gluconic acid: logP ≈ −1.9, pKa ≈ 3.6

Δ logP ≈ −0.9, Δ pKa ≈ −0.21

Electrosynthesis Compatibility

D-arabinonic acid can be efficiently produced via the targeted oxidation of D-arabinose or the electrochemical decarboxylation of D-gluconic acid [1]. However, when used as a starting material for further downstream electrochemical transformations, D-arabinonic acid exhibits predictable behavior without the excessive fragmentation seen in hexoses [2]. Compared to the direct electrolysis of D-glucose, which yields a complex mixture of D-arabinonic acid, D-glucaric acid, and fragmentation byproducts (like formaldehyde), starting directly with purified D-arabinonic acid ensures process reproducibility and eliminates the need for complex downstream purification [2].

| Evidence Dimension | Downstream process purity and fragmentation |

| Target Compound Data | High purity starting material for targeted keto-acid synthesis |

| Comparator Or Baseline | D-glucose electrolysis (yields mixed D-arabinonic, D-glucaric, and fragmentation byproducts) |

| Quantified Difference | Elimination of C-C cleavage byproducts (e.g., formaldehyde) |

| Conditions | Electrochemical oxidation/transformation in aqueous media |

Procuring the purified acid prevents the costly and complex separation of fragmentation byproducts inherent in crude electrochemical sugar oxidations.

D-gluconic acid (C6): mild oxidation of D-glucose

C5 vs C6 product

Chiral Pool Synthesis of D-Erythroascorbic Acid

Because it bypasses the low-yield Ruff degradation of hexonic acids, D-arabinonic acid is the correct precursor choice for synthesizing D-arabino-1,4-lactone . This lactone is a critical intermediate in the commercial production of D-erythroascorbic acid and specific riboflavin derivatives, where strict stereochemical fidelity is required.

Metal Chelation in Alkaline Formulations

Utilizing its highly stable threo-2,3-diol coordination site, D-arabinonic acid is deployed as a specialized chelator for borate, calcium, and transition metals [1]. It is particularly valuable in industrial formulations where maintaining metal solubility and preventing precipitation in high-pH environments is critical [1].

High-Purity Electrosynthesis

In advanced electrosynthesis workflows, using purified D-arabinonic acid prevents the costly and complex separation of C-C cleavage fragmentation byproducts (such as formaldehyde) that are inherent in the crude electrochemical oxidation of hexoses like D-glucose [2].

Application Fit Matrix

Physical Description

XLogP3

Other CAS

32609-14-6

13752-83-5

Wikipedia

Explore Compound Types